1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-bromophenylhydrazine and 2,4-pentanedione under acidic or basic conditions.
Introduction of the ethanone group: This step often involves acylation reactions using reagents like acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
- 1-[2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
- 1-[2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
- 1-[2-(3-bromophenyl)-7-ethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Uniqueness: 1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is unique due to the specific substitution pattern on the phenyl ring and the pyrazolo[1,5-a]pyrimidine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c1-9-13(10(2)20)8-17-15-7-14(18-19(9)15)11-4-3-5-12(16)6-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJALNVBLTBTIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC(=NN12)C3=CC(=CC=C3)Br)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.